

SC-560: A Technical Guide for Inflammation Research

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Compound of Interest

Compound Name: SC-50605

Cat. No.: B1681512

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Abstract

SC-560 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme pivotal in the inflammatory cascade. This technical guide provides an in-depth overview of SC-560, its mechanism of action, and its application in studying inflammation. It is designed to equip researchers, scientists, and drug development professionals with the critical data and experimental protocols necessary for utilizing this compound effectively. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and workflows.

Core Mechanism of Action

SC-560 exerts its anti-inflammatory effects primarily through the selective inhibition of COX-1. [1][2][3][4][5] COX-1 is a constitutively expressed enzyme responsible for the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for various prostanoids, including prostaglandins (PGs) and thromboxanes.[3] By blocking the active site of COX-1, SC-560 effectively curtails the production of these lipid mediators that play a crucial role in inflammation and pain.[3] In contrast to conventional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2, SC-560's high selectivity for COX-1 allows for more targeted investigations into the specific roles of this isoenzyme in inflammatory processes.[3]

The inhibition of COX-1 by SC-560 leads to a significant reduction in the synthesis of prostaglandins such as PGE2 and thromboxane B2 (TxB2).^{[1][3]} This targeted inhibition has been demonstrated in both in vitro enzymatic assays and in vivo animal models.^{[1][2]}

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy of SC-560 as a selective COX-1 inhibitor is underscored by its low nanomolar IC50 value for COX-1 and significantly higher IC50 value for COX-2, demonstrating a high degree of selectivity.

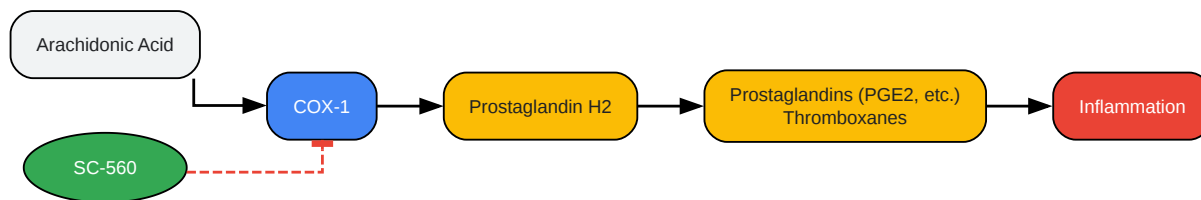
Parameter	COX-1	COX-2	Selectivity Ratio (COX-2 IC50 / COX-1 IC50)	Reference
IC50 (Human Recombinant Enzyme)	9 nM	6.3 µM	~700-fold	^{[2][3]}
IC50 (in vitro studies)	7 nM	75 µM	>10,000-fold	^[6]
IC50	9 nM	6.3 µM	~700-fold	^{[1][4][7]}
IC50 (Human Peripheral Monocytes)	4.8 nM	1.4 µM	~292-fold	^[8]

Signaling Pathways and Experimental Workflows

The inhibitory action of SC-560 on COX-1 has downstream effects on various signaling pathways implicated in inflammation. Notably, studies have shown that SC-560 can attenuate inflammation and angiogenesis by down-regulating the NF-κB and VEGF signaling pathways.^{[9][10][11][12]}

Prostaglandin Synthesis Pathway Inhibition

The primary mechanism of SC-560 is the direct inhibition of COX-1, which blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins like PGE2.

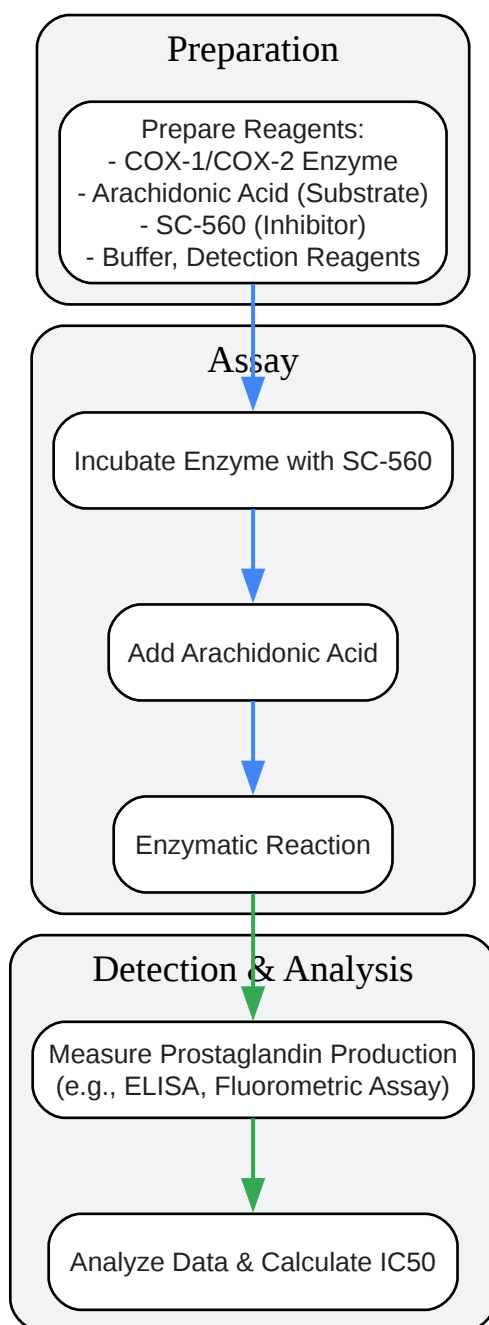


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SC-560 inhibits the COX-1 mediated synthesis of prostaglandins.

Experimental Workflow: In Vitro COX Inhibition Assay

A common method to determine the inhibitory activity of SC-560 is through an in vitro COX activity assay. This workflow outlines the general steps involved in such an experiment.



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